
3-Amino-1-(cyclopropylmethyl)urea
Overview
Description
3-Amino-1-(cyclopropylmethyl)urea is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 . It is also known by its IUPAC name N-(cyclopropylmethyl)hydrazinecarboxamide .
Molecular Structure Analysis
The InChI code for 3-Amino-1-(cyclopropylmethyl)urea is 1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-1-(cyclopropylmethyl)urea is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antibacterial Activity
- Dual Inhibition of Bacterial Enzymes : Certain aminobenzimidazole ureas exhibit broad-spectrum Gram-positive antibacterial activity by dual inhibition of bacterial gyrase and topoisomerase IV, showing efficacy in rodent models of bacterial infection. A metabolic shift strategy was implemented to reduce potential safety liabilities associated with reactive metabolite formation, highlighting the role of urea derivatives in developing antibacterial agents (Grillot et al., 2014).
Material Science
- Hydrogen-Bonded Complexes : Research on heterocyclic ureas (amides) shows their ability to form multiply hydrogen-bonded complexes, which are useful in self-assembly and mimicry of peptide transitions. This indicates the potential of urea derivatives in creating new materials with unique properties (Corbin et al., 2001).
Catalysis and Synthesis
- Organo-Catalysis : Urea serves as a novel organo-catalyst in eco-friendly multicomponent reactions at room temperature, enabling the synthesis of diverse and densely functionalized heterocyclic scaffolds. This illustrates urea's role in facilitating efficient and environmentally benign chemical synthesis processes (Brahmachari & Banerjee, 2014).
Corrosion Inhibition
- Protection of Metals : Urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential of such compounds in industrial applications to protect metals from corrosion (Mistry et al., 2011).
Analytical Chemistry
- Identification of Biologically Active Compounds : NMR spectroscopy techniques have been applied to identify carbamide-containing biologically active compounds, showing the significance of urea derivatives in the analysis and identification of pharmaceuticals and other bioactive molecules (Bakibaev et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBNZFHSKCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(cyclopropylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



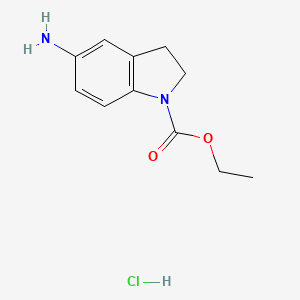
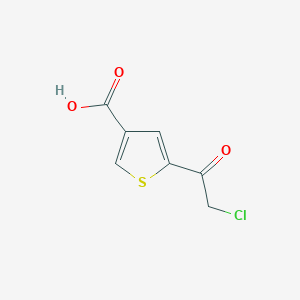

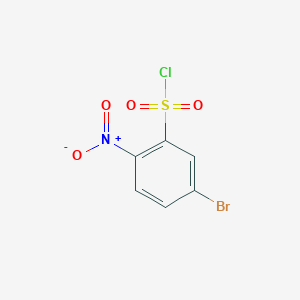

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
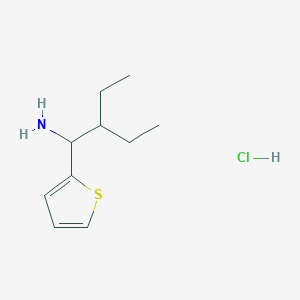
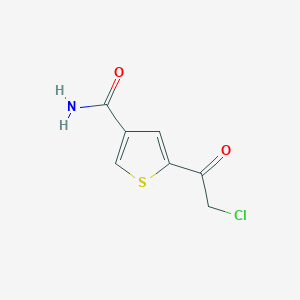
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
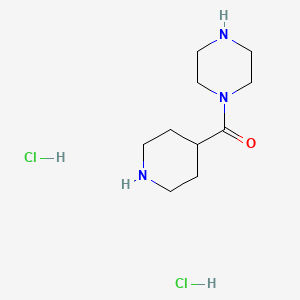
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)


